(S)-3-Aminoazetidin-2-one
Overview
Description
(S)-3-Aminoazetidin-2-one is a chiral azetidinone derivative, which is a four-membered lactam containing an amino group at the third position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (S)-3-Aminoazetidin-2-one typically involves the cyclization of suitable precursors. One common method is the cyclization of N-protected β-amino acids under acidic or basic conditions. The reaction conditions often include the use of strong acids like hydrochloric acid or bases like sodium hydroxide to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. The process may also include steps for the purification and isolation of the desired enantiomer, such as chiral chromatography or crystallization techniques.
Chemical Reactions Analysis
Types of Reactions: (S)-3-Aminoazetidin-2-one can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: The carbonyl group can be reduced to form the corresponding amine.
Substitution: The amino group can participate in nucleophilic substitution reactions to form various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.
Substitution: Nucleophiles like alkyl halides or acyl chlorides are used under basic conditions.
Major Products Formed:
Oxidation: Oximes or nitroso derivatives.
Reduction: Amines.
Substitution: Various substituted azetidinones.
Scientific Research Applications
(S)-3-Aminoazetidin-2-one has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: It is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is a precursor in the synthesis of β-lactam antibiotics and other pharmaceutical agents.
Industry: It is utilized in the production of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism of action of (S)-3-Aminoazetidin-2-one involves its interaction with various molecular targets. In the context of β-lactam antibiotics, it inhibits bacterial cell wall synthesis by binding to penicillin-binding proteins, thereby preventing the cross-linking of peptidoglycan chains. This leads to the weakening of the bacterial cell wall and ultimately cell lysis.
Comparison with Similar Compounds
®-3-Aminoazetidin-2-one: The enantiomer of (S)-3-Aminoazetidin-2-one with similar chemical properties but different biological activities.
4-Aminoazetidin-2-one: A structural isomer with the amino group at the fourth position.
3-Amino-1-azetidinecarboxylic acid: A derivative with a carboxylic acid group.
Uniqueness: this compound is unique due to its specific stereochemistry, which imparts distinct biological activities and reactivity compared to its enantiomers and isomers. Its chiral nature makes it a valuable intermediate in the synthesis of enantiomerically pure pharmaceuticals.
Properties
IUPAC Name |
(3S)-3-aminoazetidin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H6N2O/c4-2-1-5-3(2)6/h2H,1,4H2,(H,5,6)/t2-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCBWDZYSLVSRRI-REOHCLBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H](C(=O)N1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70515338 | |
Record name | (3S)-3-Aminoazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
86.09 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80582-10-1 | |
Record name | (3S)-3-Aminoazetidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70515338 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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